2,3-Diphenylquinoxaline-6,7-dicarbonitrile 2,3-Diphenylquinoxaline-6,7-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 361980-89-4
VCID: VC5457753
InChI: InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4
Molecular Formula: C22H12N4
Molecular Weight: 332.366

2,3-Diphenylquinoxaline-6,7-dicarbonitrile

CAS No.: 361980-89-4

Cat. No.: VC5457753

Molecular Formula: C22H12N4

Molecular Weight: 332.366

* For research use only. Not for human or veterinary use.

2,3-Diphenylquinoxaline-6,7-dicarbonitrile - 361980-89-4

Specification

CAS No. 361980-89-4
Molecular Formula C22H12N4
Molecular Weight 332.366
IUPAC Name 2,3-diphenylquinoxaline-6,7-dicarbonitrile
Standard InChI InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
Standard InChI Key HJHAHWKSAJGSEH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4

Introduction

Synthesis and Manufacturing

Conventional Synthesis Approaches

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For 2,3-diphenylquinoxaline-6,7-dicarbonitrile, this route may require a modified dicarbonyl precursor bearing cyano groups. A study by J-STAGE demonstrated that ceric ammonium nitrate (CAN) efficiently catalyzes the condensation of o-phenylenediamine with diketones, yielding quinoxalines in 85–92% yields under mild conditions . For example, 2,3-diphenylquinoxaline (without cyano groups) was synthesized by reacting o-phenylenediamine with benzil in ethanol at 60°C for 2 hours . Introducing cyano groups likely involves post-synthetic modifications, such as nucleophilic substitution or cyanation reactions.

Table 1: Synthesis Conditions for Quinoxaline Derivatives

CompoundReactantsCatalystYield (%)Reference
2,3-Diphenylquinoxalineo-Phenylenediamine + BenzilCAN92
6,7-Dichloro-2,3-diphenylquinoxalineo-Phenylenediamine + DichlorodiketoneCAN88

Green Chemistry Methods

Recent advances emphasize solvent-free or aqueous-phase reactions to reduce environmental impact. The use of CAN in ethanol exemplifies a green approach, avoiding toxic solvents like DMSO . Microwave-assisted synthesis could further enhance efficiency, though specific data for this compound remains unexplored.

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, 2,3-diphenylquinoxaline-6,7-dicarbonitrile, reflects its substitution pattern. X-ray crystallography of analogs reveals planar quinoxaline cores with phenyl rings oriented orthogonally to minimize steric hindrance . The cyano groups at positions 6 and 7 withdraw electron density, polarizing the π-system and enhancing charge transport properties.

Electronic Properties

Density functional theory (DFT) studies on related derivatives, such as 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid, reveal narrow HOMO-LUMO gaps (∼2.09 eV), ideal for organic photovoltaics . The cyano groups lower the LUMO energy, facilitating electron injection in semiconductor applications.

Table 2: Electronic Properties from DFT Calculations

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thiophene-Quinoxaline Derivative-5.32-3.232.09

Biological Activities

Antimicrobial Effects

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. For instance, derivatives like LSPN329 show potent antileishmanial activity (IC₅₀ = 3.1 µM), though less effective than amphotericin B (IC₅₀ = 0.2 µM). The cyano groups may enhance membrane permeability or target-specific enzymes in pathogens.

CompoundActivityIC₅₀ (µM)Reference
LSPN329Antileishmanial3.1
2,3-DiphenylquinoxalineCytotoxicity (AGS)15.2

Applications in Materials Science

Organic Semiconductors

The bipolar nature of 2,3-diphenylquinoxaline-6,7-dicarbonitrile makes it a candidate for organic field-effect transistors (OFETs). DFT calculations suggest efficient charge separation, critical for photovoltaic applications .

Light-Emitting Diodes

Narrow energy gaps and planar structures enable use in light-emitting layers. Derivatives with thiophene moieties exhibit electroluminescence, though emission spectra for this specific compound require further study .

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